molecular formula C26H20F3N B12335257 N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline

N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline

Cat. No.: B12335257
M. Wt: 403.4 g/mol
InChI Key: OHRRLARJXOXQAL-UHFFFAOYSA-N
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Description

“N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline” is a complex organic compound that belongs to the class of aromatic amines This compound features a naphthalene ring system substituted with phenyl, vinyl, and trifluoromethyl groups, along with a methylated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Naphthalene Core: Starting with a naphthalene derivative, such as 2-bromo-1-phenyl-naphthalene, which can be synthesized through bromination and subsequent Suzuki coupling with phenylboronic acid.

    Vinylation: Introduction of the vinyl group can be achieved through Heck coupling using a suitable vinyl halide.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a catalyst.

    N-Methylation: The final step involves the methylation of the aniline nitrogen using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the vinyl group or the aromatic rings, potentially leading to hydrogenated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, “N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

Industry

In the industrial sector, such compounds may be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action for “N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)aniline
  • N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-methyl-aniline
  • N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-chloro-aniline

Uniqueness

The presence of the trifluoromethyl group in “N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline” distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it unique in its class.

Properties

Molecular Formula

C26H20F3N

Molecular Weight

403.4 g/mol

IUPAC Name

2-(3-ethenyl-1-phenylnaphthalen-2-yl)-N-methyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C26H20F3N/c1-3-17-15-19-11-7-8-12-21(19)25(18-9-5-4-6-10-18)24(17)22-16-20(26(27,28)29)13-14-23(22)30-2/h3-16,30H,1H2,2H3

InChI Key

OHRRLARJXOXQAL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(F)(F)F)C2=C(C3=CC=CC=C3C=C2C=C)C4=CC=CC=C4

Origin of Product

United States

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